molecular formula C30H32N2O14S B12324980 Doxycycline ssa

Doxycycline ssa

Cat. No.: B12324980
M. Wt: 676.6 g/mol
InChI Key: GAECCXADDYKWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxycycline ssa is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used to treat various bacterial infections, including respiratory tract infections, sexually transmitted infections, and certain parasitic infections. This compound is known for its high bioavailability and excellent tissue penetration, making it a preferred choice for treating infections in different parts of the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxycycline ssa is synthetically derived from oxytetracycline. The synthesis involves several steps, including the hydroxylation and dehydrogenation of oxytetracycline. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using specific strains of Streptomyces bacteria. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product. The industrial production methods are designed to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Doxycycline ssa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH settings .

Major Products Formed

The major products formed from the chemical reactions of this compound include various degradation products and derivatives with modified functional groups. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Doxycycline ssa has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical behavior of tetracycline antibiotics.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential use in treating various infections, including those caused by antibiotic-resistant bacteria.

    Industry: Used in the development of new formulations and drug delivery systems .

Mechanism of Action

Doxycycline ssa exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal A site. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth and replication. This compound also exhibits anti-inflammatory properties by decreasing the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: The parent compound from which doxycycline ssa is derived.

    Minocycline: Another tetracycline antibiotic with similar properties but different pharmacokinetics.

    Oxytetracycline: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to its high bioavailability, excellent tissue penetration, and broad-spectrum activity. It is less toxic than first-generation tetracyclines and has a longer half-life, allowing for less frequent dosing. These properties make this compound a preferred choice for treating a wide range of infections .

Properties

Molecular Formula

C30H32N2O14S

Molecular Weight

676.6 g/mol

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-methoxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H24N2O8.C8H8O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);2-4H,1H3,(H,9,10)(H,11,12,13)

InChI Key

GAECCXADDYKWAB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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